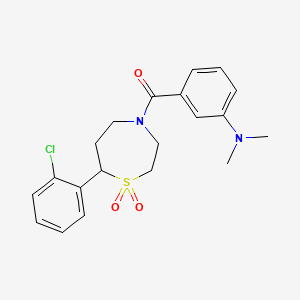
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This could include looking at what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Researchers might also look at its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various chemical reagents.科学的研究の応用
1. Synthesis and Pharmacological Properties
The synthesis and pharmacological properties of related compounds to the specified chemical have been studied. For instance, Matsuo, Taniguchi, and Ueda (1982) explored the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1, 4-benzodiazepine and related compounds, highlighting their similar effects to diazepam in causing taming and anticonvulsant effects in mice (Matsuo, Taniguchi, & Ueda, 1982).
2. Photochemical Electron-Transfer Reactions
Mattes and Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, which are structurally similar to the specified compound. Their research contributes to understanding the reactivity of these compounds under photoexcited conditions (Mattes & Farid, 1986).
3. Clathrate Formation and Molecular Interactions
The role of edge-to-face interaction between aromatic rings in clathrate formation of related derivatives has been studied by Eto et al. (2011). This research provides insights into the molecular interactions and structural features of similar compounds (Eto et al., 2011).
4. N-Protecting Group Studies
Research by Grunder-Klotz and Ehrhardt (1991) on using the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives relates to the structural modification and protection of compounds similar to the specified chemical (Grunder-Klotz & Ehrhardt, 1991).
5. Catalytic Hydrogenations
The use of Ir(I) complexes with similar compounds in catalytic hydrogenations was explored by Guerriero et al. (2011). This study adds to the understanding of the catalytic potential of such compounds in organic synthesis (Guerriero et al., 2011).
6. Spectroscopic and Quantum Chemical Studies
Shahana and Yardily (2020) carried out spectroscopic characterization and quantum chemical studies on structurally similar compounds. Their research provides valuable information on the molecular structure and properties of these compounds (Shahana & Yardily, 2020).
Safety And Hazards
Researchers would look at whether the compound is toxic or hazardous, and if so, under what conditions. This could involve looking at data from toxicity studies, as well as information on how to handle and dispose of the compound safely.
将来の方向性
Based on all of the above information, researchers could then suggest future directions for research. This could include suggesting potential applications for the compound, areas where further study is needed, or new synthesis methods to try.
Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the available information. For a specific compound like “(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone”, you would need to consult the relevant scientific literature or databases for detailed information. If you have access to a university library or a similar resource, they may be able to help you find this information. Alternatively, you could consider reaching out to a chemist or a similar expert for advice.
特性
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLYSXMQBWZBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
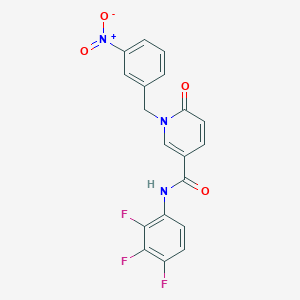

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)
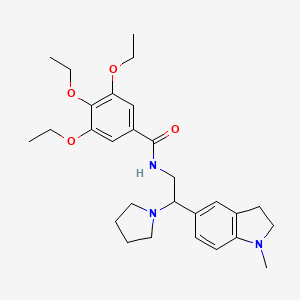

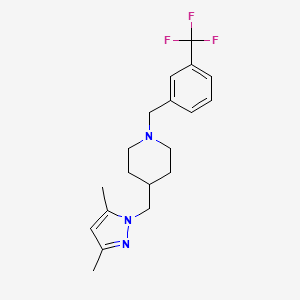
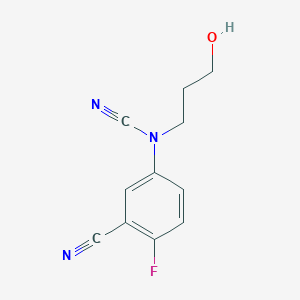
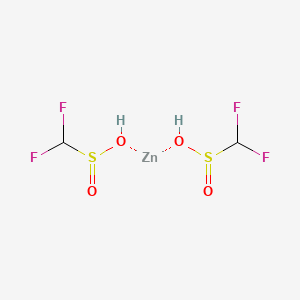
![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)